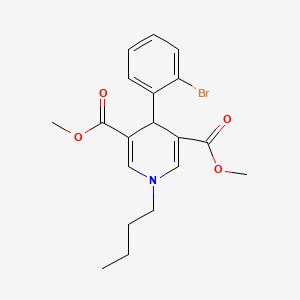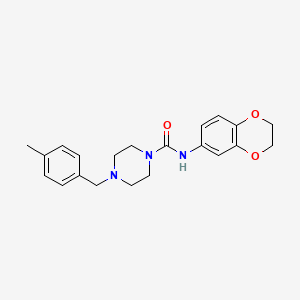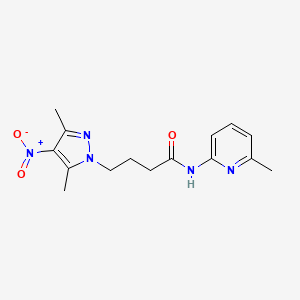![molecular formula C23H29ClN2O2 B4708168 N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4708168.png)
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide
説明
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide, also known as PAC-1, is a small molecule that has shown potential as an anticancer agent. This compound was first synthesized in 2008 and has since been the subject of extensive research. In
作用機序
The mechanism of action of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is not fully understood, but it is believed to involve the activation of procaspase-3, an enzyme involved in the initiation of apoptosis. This compound has been shown to bind to procaspase-3 and induce its activation, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity in normal cells, making it a promising anticancer agent. This compound has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.
実験室実験の利点と制限
One advantage of N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide is its high solubility in water, which makes it easy to use in lab experiments. However, this compound is sensitive to light and air, which can affect its stability. This compound also has a short half-life in vivo, which may limit its effectiveness as an anticancer agent.
将来の方向性
For research on N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide include:
1. Developing more stable analogs of this compound that are less sensitive to light and air.
2. Investigating the use of this compound in combination with other anticancer agents to enhance its effectiveness.
3. Studying the pharmacokinetics of this compound to optimize dosing and administration.
4. Exploring the use of this compound in the treatment of other diseases, such as inflammatory diseases.
Conclusion
This compound is a promising anticancer agent that has shown potential in both in vitro and in vivo studies. Further research is needed to fully understand the mechanism of action of this compound and to optimize its effectiveness as an anticancer agent. This compound may also have potential as a treatment for other diseases, such as inflammatory diseases.
科学的研究の応用
N-[2-chloro-5-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been tested in various cancer cell lines, including breast, colon, lung, and pancreatic cancer cells, and has shown promising results. This compound has also been tested in animal models of cancer and has been shown to inhibit tumor growth.
特性
IUPAC Name |
N-[2-chloro-5-(piperidine-1-carbonyl)phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O2/c24-19-5-4-18(21(27)26-6-2-1-3-7-26)11-20(19)25-22(28)23-12-15-8-16(13-23)10-17(9-15)14-23/h4-5,11,15-17H,1-3,6-10,12-14H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBLBJXKNMUXKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=C(C=C2)Cl)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708087.png)
![5-({[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4708095.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B4708096.png)
![methyl 5-benzyl-2-({[(4-bromo-2-ethylphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4708101.png)

![1-({1-[(3-chlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4708127.png)
![8-hydroxy-1,3-dimethyl-6-(4-propoxyphenyl)-4H-cyclohepta[c]furan-4-one](/img/structure/B4708132.png)



![N-1-adamantyl-2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanamide](/img/structure/B4708183.png)
![methyl 2-{5-[(2-bromophenoxy)methyl]-2-furyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4708191.png)
![N-(2-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4708199.png)
![N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4708205.png)